molecular formula C8H11NO2S B13300187 2-Methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid

2-Methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid

Cat. No.: B13300187
M. Wt: 185.25 g/mol
InChI Key: UXQHHDWZNSNVML-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-1,2-thiazole with a suitable alkylating agent can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

2-Methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-methyl-2-(3-methyl-1,2-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-4-6(12-9-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)

InChI Key

UXQHHDWZNSNVML-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(C)(C)C(=O)O

Origin of Product

United States

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